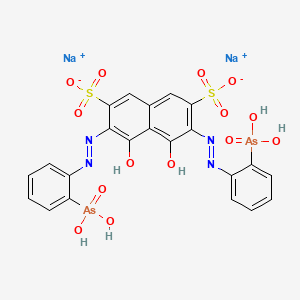
(+)-(S)-Tylophorine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-(S)-Tylophorine-d8 is a deuterated derivative of (+)-(S)-Tylophorine, an alkaloid isolated from the plant Tylophora indica. This compound is known for its potential therapeutic properties, particularly in the treatment of various diseases due to its anti-inflammatory, anti-cancer, and anti-viral activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(S)-Tylophorine-d8 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms, which can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions typically involve the use of a palladium catalyst under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(+)-(S)-Tylophorine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
科学研究应用
(+)-(S)-Tylophorine-d8 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of deuterium isotope effects and in the development of new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways and its potential as a tool for studying cellular processes.
Medicine: Explored for its therapeutic potential in treating cancer, viral infections, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
The mechanism of action of (+)-(S)-Tylophorine-d8 involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it modulates the immune response, contributing to its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
(+)-(S)-Tylophorine: The non-deuterated parent compound with similar biological activities.
Tylophorinine: Another alkaloid from Tylophora indica with comparable therapeutic properties.
Dehydrotylophorine: A structurally related compound with distinct biological effects.
Uniqueness
(+)-(S)-Tylophorine-d8 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the role of isotopic substitution in medicinal chemistry.
属性
CAS 编号 |
1795785-68-0 |
|---|---|
分子式 |
C₂₄H₁₉D₈NO₄ |
分子量 |
401.52 |
同义词 |
(S)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-d8; NSC 717335-d8; NSC 76387-d8; NSTP 0G01-d8; Tylophorin-d8; (13aS)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-d8; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


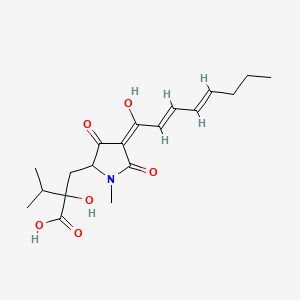
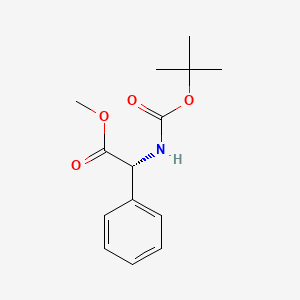

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)
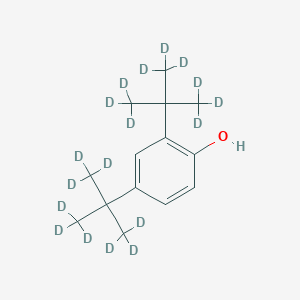

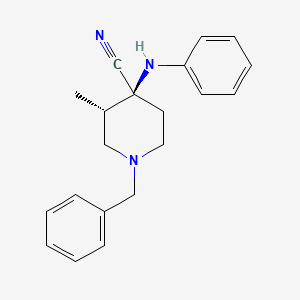
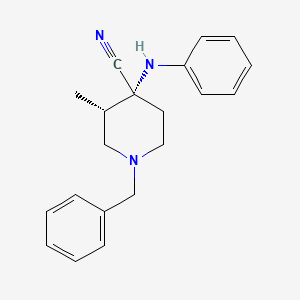
![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
